5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one
Description
5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one is a brominated heterocyclic compound featuring a fused pyranopyridinone scaffold. Its structure comprises a pyridine ring fused with a pyranone moiety, substituted with a bromine atom at position 3.
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
5-bromo-1H-pyrano[3,4-c]pyridin-4-one |
InChI |
InChI=1S/C8H6BrNO2/c9-6-2-10-1-5-3-12-4-7(11)8(5)6/h1-2H,3-4H2 |
InChI Key |
QYZDIOSCWHBESA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CC(=C2C(=O)CO1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable pyridine derivative with a brominated precursor. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrano[3,4-c]pyridin-4(3H)-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one with analogs based on fused-ring systems, substituents, and biological activities.
Structural and Physicochemical Comparisons
Key Observations :
- Bromine vs. Other Substituents: The bromine atom in the target compound increases molecular weight and steric bulk compared to non-halogenated analogs like PHA-767491. This may enhance binding to hydrophobic pockets in enzymes.
- Fused-Ring Systems: Pyrano-pyridinones (target compound) exhibit different electronic properties compared to thiopyrano () or thiadiazolo () analogs.
- Salt Forms : Hydrochloride salts (e.g., PHA-767491, XL413) improve bioavailability compared to the free base form of the target compound .
Biological Activity
5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a fused pyrano-pyridine structure with a bromine substituent. The synthesis typically involves bromination of a suitable precursor under controlled conditions, often utilizing reagents like bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. The reaction conditions are optimized to achieve high yields and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound interferes with bacterial cell wall synthesis or function, although the precise mechanism remains to be fully elucidated.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa and A375. The observed cytotoxicity is believed to be linked to the compound's ability to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
The biological activity of this compound is thought to arise from its interactions with specific molecular targets. The presence of the bromine atom enhances its reactivity and binding affinity towards various enzymes and receptors involved in cellular signaling pathways. This interaction can lead to downstream effects such as altered gene expression and metabolic activity .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various heterocyclic compounds, this compound was found to outperform several known antibiotics against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity, warranting further investigation into its potential as a therapeutic agent in infectious diseases.
Case Study 2: Anticancer Research
A recent study focused on the anticancer effects of this compound on human cancer cell lines. Results showed that treatment with this compound led to a significant reduction in cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an apoptosis-inducing agent .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
